[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate
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Overview
Description
It is currently under clinical investigation for its potential antitumor effects, particularly against carcinoma of the lung . This compound has shown promising results in preclinical studies, making it a subject of interest in the field of oncology.
Preparation Methods
The synthesis of KW-2083 involves the modification of mitomycin C. The compound is typically prepared by reacting mitomycin C with p-hydroxyaniline under specific conditions . The reaction is carried out in a mixture of propylene glycol and hydrogenated castor oil, followed by dilution with sterile buffered saline or culture medium to achieve the desired concentration . Industrial production methods for KW-2083 are still under development, as the compound is primarily used in research settings.
Chemical Reactions Analysis
KW-2083 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of reactive intermediates.
Reduction: KW-2083 can be reduced to its corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the p-hydroxyphenyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KW-2083 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of mitomycin C derivatives.
Biology: KW-2083 is used in cell culture studies to investigate its effects on cell proliferation and apoptosis.
Mechanism of Action
KW-2083 exerts its effects by intercalating into DNA and inhibiting DNA synthesis. This leads to the formation of DNA cross-links, which ultimately results in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. The molecular pathways involved in its mechanism of action include the activation of apoptosis and the inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
KW-2083 is similar to other mitomycin C derivatives, such as mitomycin A and porfiromycin. it has shown superior antitumor activity compared to mitomycin C in preclinical studies . The unique p-hydroxyphenyl group in KW-2083 enhances its reactivity and potency. Similar compounds include:
- Mitomycin A
- Porfiromycin
- Mitomycin C
These compounds share a similar core structure but differ in their substituents, which affects their reactivity and biological activity .
Properties
Molecular Formula |
C21H22N4O6 |
---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
[(4R,6R,7S,8R)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |
InChI |
InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m0/s1 |
InChI Key |
HNTGDFCASLOZEZ-PGDDNOQISA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]4[C@H]([C@]3([C@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |
Origin of Product |
United States |
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